

Comparative fragmentation analysis of Ibudilast and Ibudilast-d7-1

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Compound of Interest

Compound Name: Ibudilast-d7-1

Cat. No.: B12397452

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Comparative Fragmentation Analysis of Ibudilast and Ibudilast-d7

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the mass spectrometry fragmentation patterns of Ibudilast and its deuterated analog, Ibudilast-d7. The information presented is intended to support researchers in the development of bioanalytical methods, metabolic studies, and other applications where the differentiation and quantification of these two compounds are critical.

Data Presentation: Comparative Fragmentation

The following table summarizes the key mass-to-charge ratios (m/z) observed in the positive ion electrospray ionization (ESI) mass spectra of Ibudilast and the predicted corresponding fragments for Ibudilast-d7. The predictions for Ibudilast-d7 are based on the known fragmentation of Ibudilast and the specific locations of the seven deuterium atoms on the methyl and propanone groups of the molecule.

Precursor Ion (m/z)	Fragment Ion	Observed m/z (Ibutilast)	Predicted m/z (Ibutilast-d7)	Putative Structure of Fragment
231.17	[M+H] ⁺	231.17	238.21	Protonated Ibutilast/Ibutilast-d7
Fragment A	189.16	196.20	[M+H - C ₃ H ₄ O] ⁺	
Fragment B	175.14	175.14	[M+H - C ₄ H ₆ O] ⁺	
Fragment C	147.11	147.11	[C ₁₀ H ₁₁ N ₂] ⁺	

Note: The m/z values for Ibutilast are based on experimental data. The m/z values for Ibutilast-d7 are predicted based on the fragmentation pattern of Ibutilast and the known positions of the deuterium labels.

Experimental Protocols

The following is a representative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the analysis of Ibutilast and Ibutilast-d7. This protocol is a composite based on established methods for the analysis of small molecules and should be optimized for specific instrumentation and experimental goals.

1. Sample Preparation:

- **Standard Preparation:** Prepare stock solutions of Ibutilast and Ibutilast-d7 (as an internal standard) in a suitable organic solvent such as methanol or acetonitrile at a concentration of 1 mg/mL. Perform serial dilutions to create working standards and calibration curves in the desired concentration range.
- **Plasma Sample Preparation:** For the analysis of plasma samples, a protein precipitation extraction is recommended. To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard (Ibutilast-d7) at a known concentration. Vortex for 1 minute to precipitate proteins. Centrifuge at 10,000 x g for 10 minutes. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase.

2. Liquid Chromatography (LC) Conditions:

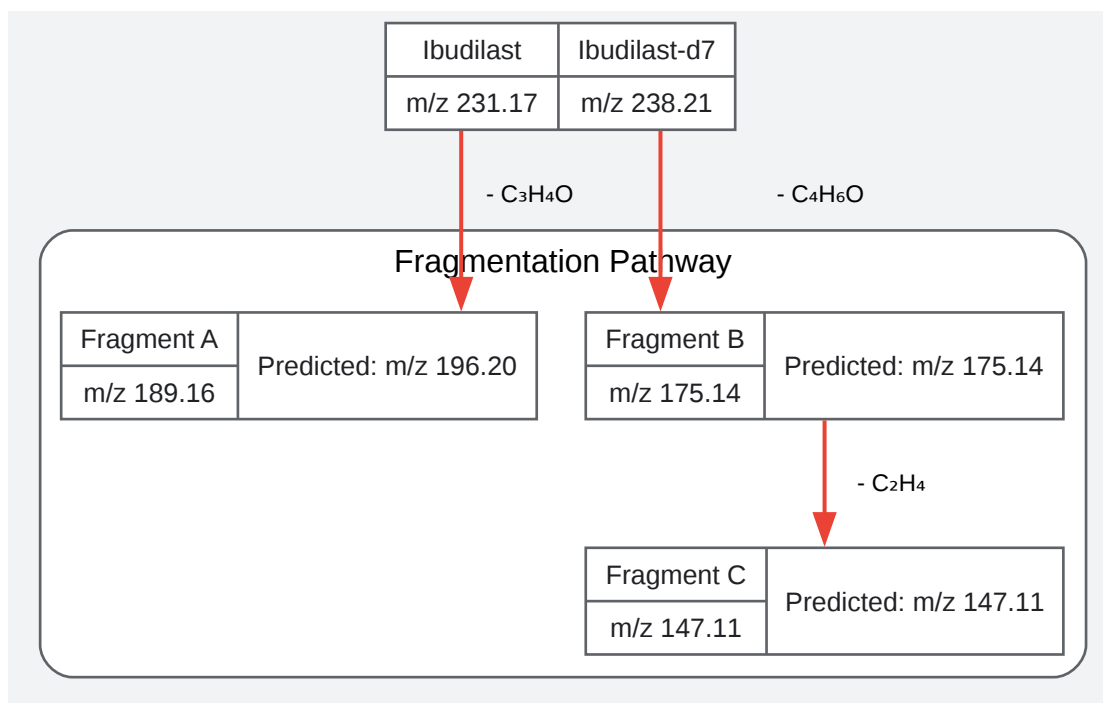
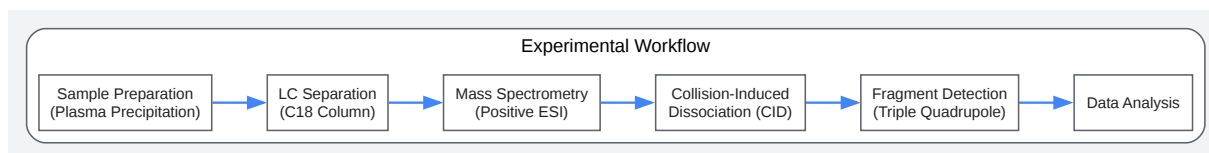
- LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 μ m particle size).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient Elution:
 - 0-1.0 min: 10% B
 - 1.0-5.0 min: 10-90% B
 - 5.0-6.0 min: 90% B
 - 6.1-8.0 min: 10% B (re-equilibration)
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 μ L.
- Column Temperature: 40 °C.

3. Mass Spectrometry (MS) Conditions:

- Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.
- Ionization Mode: Positive ESI.
- Capillary Voltage: 3.5 kV.
- Source Temperature: 150 °C.
- Desolvation Temperature: 350 °C.

- Gas Flow Rates:
 - Desolvation Gas (Nitrogen): 800 L/hr
 - Cone Gas (Nitrogen): 50 L/hr
- Collision Gas: Argon.
- Collision Energy: Optimized for each transition. For general fragmentation, a collision energy of 20-30 eV can be used as a starting point.
- Data Acquisition: Multiple Reaction Monitoring (MRM) mode for quantification.
 - Ibudilast Transition: 231.2 > 189.2
 - Ibudilast-d7 Transition: 238.2 > 196.2

Mandatory Visualization



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